5-Ethoxy flavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

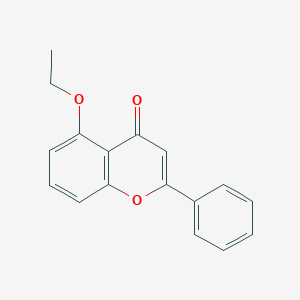

5-Ethoxy flavone is a synthetic flavonoid compound characterized by the presence of an ethoxy group at the fifth position of the flavone backbone. Flavones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural framework of this compound consists of a 2-phenylchromen-4-one skeleton, which is a common feature among flavonoids .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy flavone typically involves the oxidative cyclization of o-hydroxychalcones. This process can be achieved through various methods, including the use of transition metal catalysts and oxidizing agents. One common approach involves the use of bismuth chloride and ruthenium chloride as catalysts in a one-pot synthesis, which includes the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by employing microwave irradiation, ionic liquids, or photolytic annulation to enhance reaction efficiency and yield. Transition metal-free oxidants such as iodine in dimethyl sulfoxide, or sodium periodate in dimethyl sulfoxide, can also be used to facilitate the cyclodehydrogenation step .

化学反応の分析

Types of Reactions: 5-Ethoxy flavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form flavonols or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to flavanones or dihydroflavones.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products:

Oxidation: Flavonols and other oxidized flavonoid derivatives.

Reduction: Flavanones and dihydroflavones.

Substitution: Various substituted flavones with different functional groups.

科学的研究の応用

作用機序

The mechanism of action of 5-Ethoxy flavone involves multiple molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: this compound induces apoptosis in cancer cells by causing cell cycle arrest in the G2/M phase and altering tubulin polymerization, which disrupts microtubule dynamics.

類似化合物との比較

Apigenin: A naturally occurring flavone with similar antioxidant and anti-inflammatory properties.

Chrysin: Another flavone known for its anticancer and anti-inflammatory activities.

Luteolin: A flavone with potent antioxidant and anticancer effects.

Uniqueness of 5-Ethoxy Flavone: this compound is unique due to the presence of the ethoxy group at the fifth position, which can enhance its biological activity and solubility compared to other flavones. This structural modification can also influence its interaction with molecular targets and improve its pharmacokinetic properties .

生物活性

5-Ethoxy flavone (5-EF) is a synthetic flavonoid that belongs to the flavone class of compounds. This article explores its biological activities, including its potential therapeutic effects, mechanisms of action, and relevant research findings. The focus will be on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Structure and Properties

This compound is characterized by an ethoxy group at the 5-position of the flavone backbone. This modification can influence its biological activity by enhancing solubility and altering interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of flavonoids, including 5-EF. Flavones are known to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Flavones can inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest, particularly in the G2/M phase. For instance, 5-EF has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are critical for cell cycle progression .

- Apoptosis Induction : Research indicates that 5-EF can enhance apoptosis in cancer cells when used in combination with TRAIL (TNF-related apoptosis-inducing ligand). In vitro studies demonstrated that 5-EF significantly increased apoptotic markers in colon cancer cell lines SW480 and SW620 .

Anti-inflammatory Effects

Flavonoids are recognized for their anti-inflammatory properties. 5-EF exhibits the ability to modulate inflammatory pathways by:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that 5-EF can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in inflammatory conditions .

- Reduction of Oxidative Stress : By scavenging free radicals and enhancing antioxidant enzyme activity, 5-EF may protect against oxidative damage associated with chronic inflammation .

Antioxidant Activity

The antioxidant capacity of flavonoids is well-documented. 5-EF has been shown to possess significant antioxidant properties:

- Free Radical Scavenging : Laboratory assays indicate that 5-EF effectively neutralizes free radicals, thereby reducing oxidative stress .

- Enhancement of Endogenous Antioxidants : Research suggests that 5-EF may upregulate the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Antimicrobial Properties

Flavonoids are also known for their antimicrobial activities. Preliminary studies on 5-EF indicate:

- Bactericidal Effects : In vitro testing has shown that 5-EF exhibits inhibitory effects against various bacterial strains, suggesting its potential as a natural antimicrobial agent .

- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell membranes or interference with cellular metabolism.

Case Studies and Research Findings

A selection of case studies illustrates the biological activity of this compound:

特性

IUPAC Name |

5-ethoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-19-14-9-6-10-15-17(14)13(18)11-16(20-15)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSAHPUWKBRBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440835 |

Source

|

| Record name | 5-ETHOXY FLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162787-72-6 |

Source

|

| Record name | 5-ETHOXY FLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。